Lipophilicity Advantage Over Primary Amide Analog
N,5-Diphenyl-1,2-oxazole-3-carboxamide exhibits a computed XLogP3 of 3.2, compared to 1.8 for 5-phenylisoxazole-3-carboxamide (CAS 23088-52-0), which lacks the N-phenyl substituent and bears a primary amide group [1][2]. The N-phenyl substitution replaces one hydrogen-bond donor with a hydrophobic phenyl ring, reducing topological polar surface area to 55.1 Ų versus approximately 69 Ų for the primary amide analog (estimated from fragment contributions), and increasing the number of rotatable bonds from 2 to 3 [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 55.1 Ų; rotatable bonds = 3 |
| Comparator Or Baseline | 5-Phenylisoxazole-3-carboxamide (CAS 23088-52-0): XLogP3 = 1.8; estimated TPSA ≈ 69 Ų; rotatable bonds = 2 |
| Quantified Difference | ΔXLogP3 = +1.4; ΔTPSA ≈ −14 Ų; approximately 78% increase in logP |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); TPSA computed via Cactvs 3.4.8.24 |
Why This Matters
The 1.4-unit logP increase predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, which is critical when selecting the appropriate analog for cellular assays or in vivo studies where target tissue distribution is a key parameter.
- [1] PubChem Compound Summary for CID 13620087, N,5-Diphenyl-1,2-oxazole-3-carboxamide. XLogP3 = 3.2, TPSA = 55.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/101291-06-9 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 541773, 5-Phenyl-1,2-oxazole-3-carboxamide. XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/23088-52-0 (accessed 2026-05-06). View Source
